Glycerol

Description

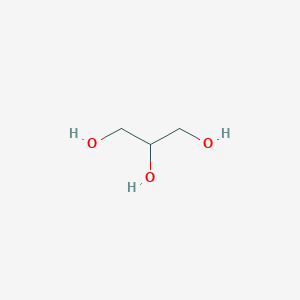

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3, Array |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glycerol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycerol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25618-55-7, 26403-55-4 |

Source

|

| Record name | Polyglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020663 |

Source

|

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |

CAS No. |

56-81-5 |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDC6A3C0OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F |

Source

|

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Roles of Glycerol (B35011) in Molecular Biology

This compound (propane-1,2,3-triol) is a simple polyol compound that holds a multifaceted and indispensable role in molecular biology, biotechnology, and pharmaceutical sciences.[1] Its unique physicochemical properties, including its high viscosity, hygroscopic nature, and ability to form strong hydrogen bonds, make it a versatile tool in a wide array of applications.[2][3][4] This guide provides a comprehensive overview of this compound's core functions, from a cryoprotectant and buffer component to a key metabolite and pharmaceutical excipient, complete with quantitative data, experimental protocols, and process visualizations.

This compound as a Stabilizing Agent and Cryoprotectant

One of the most established applications of this compound is in the stabilization and preservation of biological materials.[5] It functions as a potent cryoprotectant, protecting cells and macromolecules from the damaging effects of freezing, and as a stabilizer, preserving protein structure and function during storage.[6][7]

Mechanism of Action

This compound's protective effects stem from its ability to interact with water molecules. By forming strong hydrogen bonds with water, it disrupts the formation of ice crystals, which can physically damage cell membranes and protein structures.[8][9] This process, known as vitrification at high concentrations, allows water to solidify into a glassy, amorphous state rather than a crystalline one.[9] For proteins, this compound is thought to induce a more compact, stable conformation and can preferentially interact with hydrophobic surface patches, thereby preventing aggregation.[10]

Applications in Cryopreservation

This compound is widely used to preserve bacterial strains, yeast cultures, and various cell lines for long-term storage.[6][11] A final concentration of 15% is common for freezing bacteria, while concentrations for enzymes and antibodies can range from 25% to 50% to allow for storage at -20°C without freezing.[12][13] This prevents the damage caused by repeated freeze-thaw cycles.[14]

Experimental Protocol: Preparation of Bacterial this compound Stocks

This protocol details a standard method for the long-term preservation of bacterial cultures. The final this compound concentration of 15% is achieved by mixing the bacterial culture with a sterile 30% this compound solution.[15]

Materials:

-

Overnight bacterial culture in broth (e.g., LB)

-

Sterile 30% (v/v) this compound solution

-

Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (screw-cap preferred)

-

Micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Prepare Sterile this compound: Prepare a 30% (v/v) this compound solution by mixing 30 mL of pure this compound with 70 mL of distilled water. Sterilize by autoclaving at 121°C for 15 minutes.[15] Allow to cool to room temperature.

-

Aliquoting: In a sterile environment (e.g., laminar flow hood), aliquot 500 µL of the sterile 30% this compound solution into each sterile microcentrifuge tube.[15]

-

Mix Culture: Add 500 µL of the overnight bacterial culture to each tube containing the this compound solution.[16] This results in a final this compound concentration of 15%.

-

Homogenize: Mix the contents thoroughly by vortexing or repeated pipetting.[15] A uniform suspension is critical for cell viability.

-

Labeling: Clearly label each tube with the bacterial strain, date, and any other relevant information.[15]

-

Freezing and Storage: Place the tubes in a -80°C freezer for long-term storage.[16] For revival, scrape a small amount of the frozen stock with a sterile loop or pipette tip and streak onto an appropriate agar (B569324) plate, avoiding thawing of the entire stock.[15][16]

Caption: A flowchart of the standard procedure for cryopreserving bacteria using this compound.

This compound in Electrophoresis and Enzyme Buffers

This compound is a standard component in buffers used for polyacrylamide gel electrophoresis (PAGE) and for the storage of enzymes.[17]

-

Sample Loading Buffers: In SDS-PAGE, this compound is added to the sample loading buffer at a concentration of 5-10%.[17][18] Due to its high density (1.26 g/cm³), this compound increases the density of the sample, ensuring it layers neatly at the bottom of the sample well and does not diffuse into the running buffer.[1][19][20]

-

Enzyme Storage Buffers: Restriction enzymes and other proteins are often stored in buffers containing 50% this compound.[21] This high concentration prevents the solution from freezing at -20°C, thereby protecting the enzymes from damage caused by ice crystal formation and repeated freeze-thaw cycles.[14][21] It also contributes to the overall stability of the protein's structure.[5] However, it's important to note that the this compound concentration in the final reaction mixture should typically be below 5%, as higher concentrations can inhibit enzyme activity or alter specificity.[21]

| Application | Typical this compound Concentration | Primary Function(s) | Citations |

| Bacterial Cryopreservation | 15% (final) | Cryoprotection, prevention of ice crystal damage | [15] |

| Enzyme/Antibody Storage | 25% - 50% | Cryoprotection, protein stabilization, prevents freezing at -20°C | [12][13][21] |

| SDS-PAGE Sample Loading | 5% - 10% | Increase sample density for efficient gel loading | [17][18] |

| Gradient Gel Casting | Variable | Aids in forming a stable and uniform acrylamide (B121943) gradient | [17][18] |

Table 1: Summary of common this compound concentrations in molecular biology applications.

This compound as a Carbon Source and Metabolic Intermediate

Beyond its utility as a laboratory reagent, this compound is a crucial metabolite at the intersection of carbohydrate, lipid, and energy metabolism.[22] It serves as a valuable carbon source for many microorganisms, including Escherichia coli and Saccharomyces cerevisiae.[23][24][25]

Metabolic Entry Point

This compound enters central metabolism in two main steps:

-

Phosphorylation: this compound is first phosphorylated by the enzyme This compound kinase (GlpK) to form sn-glycerol-3-phosphate (G3P) .[1][22]

-

Oxidation: G3P is then oxidized by This compound-3-phosphate dehydrogenase (GlpD/GpsA) to dihydroxyacetone phosphate (B84403) (DHAP) , an intermediate in the glycolytic pathway.[25][26]

From DHAP, the carbon backbone can be directed into glycolysis for energy production, gluconeogenesis for glucose synthesis, or serve as the structural backbone for the synthesis of glycerolipids, including triglycerides and phospholipids.[22][25][27]

Advantages as a Carbon Source

This compound is a highly reduced carbon source, meaning it can generate more reducing equivalents (NADH) per carbon atom compared to sugars like glucose.[24] This makes it an attractive feedstock for the microbial production of reduced chemicals and biofuels.[24] Furthermore, in E. coli, this compound metabolism does not cause the same level of catabolite repression as glucose, allowing for the simultaneous utilization of this compound and other carbon sources like lactose, which can be beneficial in recombinant protein expression systems.[23][28][29]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. kumarmetal.com [kumarmetal.com]

- 4. biologydictionary.net [biologydictionary.net]

- 5. Role of this compound in Stabilizing Proteins for Biotechnological Applications [eureka.patsnap.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. Cryoprotectant - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Unlocking Cryoprotection: The Role of this compound in Supercooled Water - Stockholms universitet [su.se]

- 10. Mechanisms of protein stabilization and prevention of protein aggregation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of Bacteria this compound Stocks [protocols.io]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Enzyme Stability and Preservation – Page 1000 – Creative Enzymes Blog [creative-enzymes.com]

- 14. meridianbioscience.com [meridianbioscience.com]

- 15. cyto.purdue.edu [cyto.purdue.edu]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. mpbio.com [mpbio.com]

- 18. nbinno.com [nbinno.com]

- 19. theory.labster.com [theory.labster.com]

- 20. Why is this compound used in SDS-PAGE? | AAT Bioquest [aatbio.com]

- 21. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 22. academic.oup.com [academic.oup.com]

- 23. Impact of this compound as Carbon Source onto Specific Sugar and Inducer Uptake Rates and Inclusion Body Productivity in E. coli BL21(DE3) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Significance of this compound in Biochemistry | Encyclopedia MDPI [encyclopedia.pub]

- 26. This compound-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 27. New Mammalian this compound-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Coutilization of glucose and this compound enhances the production of aromatic compounds in an Escherichia coli strain lacking the phosphoenolpyruvate: carbohydrate phosphotransferase system - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core Properties of Glycerol as a Cryoprotectant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycerol (B35011), a simple polyol, has long been a cornerstone of cryopreservation, enabling the long-term storage of a wide array of biological materials. Its enduring prevalence in research and clinical applications is a testament to its effectiveness in mitigating the damaging effects of freezing. This technical guide delves into the core properties of this compound as a cryoprotectant, providing a comprehensive overview of its mechanisms of action, quantitative performance data, detailed experimental protocols for assessing its efficacy, and a visual representation of its influence on cellular pathways and experimental workflows.

The Multifaceted Mechanism of this compound's Cryoprotective Action

This compound's efficacy as a cryoprotectant stems from a combination of biophysical and biochemical properties that collectively protect cells from the lethal consequences of ice crystal formation and osmotic stress.

1.1. Colligative Properties and Freezing Point Depression:

At its core, this compound's cryoprotective ability is a manifestation of its colligative properties. When mixed with water, this compound disrupts the hydrogen bonding network of water molecules, making it more difficult for them to organize into the crystalline lattice of ice. This disruption effectively lowers the freezing point of the solution, a phenomenon known as freezing point depression. By reducing the temperature at which ice forms, this compound minimizes the duration and extent of ice crystal growth, which is a primary cause of mechanical damage to cellular structures.

1.2. Inhibition of Ice Crystal Formation and Growth:

Beyond simply lowering the freezing point, this compound actively interferes with the nucleation and growth of ice crystals. Its hydroxyl groups form strong hydrogen bonds with water molecules, essentially creating a more viscous and structured solution at low temperatures. This increased viscosity physically hinders the diffusion of water molecules to ice crystal nuclei, slowing their growth. Furthermore, this compound molecules can be incorporated into the ice lattice, creating defects that disrupt further crystal expansion.

1.3. Membrane Stabilization and Osmotic Buffering:

The cell membrane is a critical site of cryoinjury. As extracellular ice forms, the concentration of solutes in the remaining unfrozen liquid increases, creating a hypertonic environment. This osmotic imbalance draws water out of the cells, causing them to dehydrate and shrink, which can lead to irreversible membrane damage. This compound, as a permeating cryoprotectant, can cross the cell membrane and equilibrate between the intracellular and extracellular compartments. This intracellular presence helps to reduce the osmotic gradient, thereby mitigating excessive cell dehydration and volume changes during freezing and thawing. Additionally, this compound is thought to interact with the phospholipid bilayer and membrane proteins, contributing to the stabilization of the membrane structure at low temperatures.

1.4. Vitrification:

At sufficiently high concentrations and with rapid cooling rates, this compound solutions can undergo vitrification—a process where the liquid solidifies into a glass-like amorphous state without the formation of any crystalline ice. This complete avoidance of ice crystal formation is the ultimate goal in many cryopreservation protocols, as it eliminates the primary source of mechanical damage to cells and tissues.

Quantitative Data on this compound-Mediated Cryopreservation

The optimal concentration of this compound and the specific cryopreservation protocol are highly dependent on the cell type and the desired outcome. The following tables summarize quantitative data from various studies, providing a comparative overview of this compound's performance across different biological systems.

Table 1: this compound Cryopreservation of Various Cell Lines

| Cell Type | This compound Concentration | Cooling Rate | Warming Rate | Post-Thaw Viability (%) | Reference |

| Vero Cells | 10% | Slow freezing | Rapid | ~70-88.6% | [1][2][3][4] |

| HeLa Cells | 5% | -1°C/min to -80°C | Rapid (37°C water bath) | Higher than 5% DMSO at -80°C for 1 month | [5] |

| Human Granulocytes | 1 M and 2 M | 1-3°C/min | Rapid (188°C/min) | ~75% (before this compound removal) | [6] |

| Adipose Tissue (SVF cells) | 70% | -1°C/min to -80°C, then LN2 | Rapid (37°C water bath) | ~72.67% | [7][8] |

| Choanoflagellate (S. rosetta) | 15% | -1°C/min to -80°C, then LN2 | Room temperature | Most effective concentration | [9][10] |

Table 2: Cryopreservation of Red Blood Cells and Embryos with this compound

| Biological Material | This compound Concentration | Key Protocol Details | Outcome | Reference |

| Human Red Blood Cells | 40% (w/v) | Stored at -80°C for up to 37 years | Mean recovery of 75%, <1% hemolysis | [11] |

| Human Red Blood Cells | 40% (v/v) | Optimized research protocol | >98.5% recovery, ~8% total lysis | [12][13] |

| Mouse 2-4 Cell Embryos | Not optimal | Compared to other CPAs | PG and EG showed better results for slow-freezing and vitrification, respectively. | [14] |

| Mouse Blastocysts | Optimal for slow cooling | Compared to ETG and PROH | Significantly better expanded blastocyst percentage with this compound in slow cooling. | [15][16] |

Experimental Protocols for Assessing Cryoprotectant Efficacy

Accurate assessment of post-thaw cell viability and function is critical for optimizing cryopreservation protocols. The following are detailed methodologies for key experiments.

3.1. Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay distinguishes between viable cells with intact membranes and non-viable cells with compromised membranes.

-

Principle: Trypan blue is a vital stain that cannot penetrate the intact cell membrane of live cells. Dead cells, with their compromised membranes, take up the dye and appear blue under a microscope.

-

Materials:

-

0.4% Trypan Blue solution in buffered isotonic salt solution (e.g., PBS)

-

Hemocytometer or automated cell counter

-

Microscope

-

Cell suspension

-

-

Protocol:

-

Prepare a 1:1 dilution of the cell suspension with 0.4% Trypan Blue solution (e.g., mix 20 µL of cell suspension with 20 µL of Trypan Blue).

-

Incubate the mixture at room temperature for 1-2 minutes.

-

Load 10 µL of the mixture into a hemocytometer.

-

Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

-

3.2. Metabolic Activity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of metabolically active cells.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Multi-well spectrophotometer (plate reader)

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

After thawing and a recovery period, replace the culture medium with fresh medium.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a plate reader.

-

3.3. Membrane Integrity Assessment: Flow Cytometry with Propidium Iodide

Flow cytometry provides a high-throughput and quantitative method to assess cell membrane integrity.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.

-

Materials:

-

Propidium Iodide (PI) staining solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Harvest the thawed cells and wash them with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. The PI-positive population represents cells with compromised membrane integrity.

-

3.4. Quantification of Intracellular Ice Formation: Cryomicroscopy

Cryomicroscopy allows for the direct visualization and quantification of intracellular ice formation (IIF) during freezing.

-

Principle: A specialized microscope stage allows for precise control of the cooling and warming rates of a cell sample, while a high-speed camera captures images of the freezing process. IIF is typically observed as a sudden darkening or "flashing" of the cell's cytoplasm.

-

Equipment:

-

Light microscope with a high-speed camera

-

Cryostage with programmable temperature control

-

-

Protocol:

-

Place a small droplet of cell suspension on a coverslip and position it on the cryostage.

-

Initiate a controlled cooling protocol, for example, cooling at a constant rate to a specific subzero temperature.

-

Record a video of the cells during the cooling and subsequent warming phases.

-

Analyze the video frames to identify the number of cells that undergo IIF and the temperature at which it occurs. The percentage of cells exhibiting IIF can then be calculated.

-

Visualizing this compound's Impact: Signaling Pathways and Workflows

4.1. This compound's Influence on Apoptotic Signaling Pathways

While this compound's primary cryoprotective effects are biophysical, studies have shown that it can also influence cellular signaling pathways, particularly those related to apoptosis (programmed cell death). At optimal concentrations, this compound has been observed to have an anti-apoptotic effect, which is crucial for post-thaw cell survival and function. The following diagram illustrates the key apoptotic pathways and how this compound may modulate them.

Caption: this compound's anti-apoptotic effect in cryopreservation.

4.2. Experimental Workflow for Assessing this compound's Cryoprotective Efficacy

The following diagram outlines a typical experimental workflow for evaluating the effectiveness of different this compound concentrations and cryopreservation protocols.

Caption: Workflow for evaluating this compound cryopreservation.

4.3. Logical Relationship of this compound's Cryoprotective Mechanisms

This diagram illustrates the interconnected mechanisms by which this compound protects cells during cryopreservation.

Caption: Interplay of this compound's cryoprotective mechanisms.

Conclusion

This compound remains a vital and effective cryoprotectant due to its multifaceted mechanism of action that addresses the primary challenges of cryopreservation: ice crystal damage and osmotic stress. By understanding its core properties, researchers and drug development professionals can continue to optimize cryopreservation protocols for a wide range of cell types and tissues. The quantitative data and experimental methodologies provided in this guide serve as a valuable resource for the rational design and evaluation of this compound-based cryopreservation strategies, ultimately contributing to advancements in cell therapy, regenerative medicine, and biomedical research.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Interactions of cooling rate, warming rate, this compound concentration, and dilution procedure on the viability of frozen-thawed human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of this compound as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound improves the viability of a cryopreserved choanoflagellate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An experiment with this compound-frozen red blood cells stored at -80 degrees C for up to 37 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Red blood cell phenotype fidelity following this compound cryopreservation optimized for research purposes | PLOS One [journals.plos.org]

- 13. Red blood cell phenotype fidelity following this compound cryopreservation optimized for research purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of different cryoprotectants and cryopreservation protocols on the development of 2-4 cell mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

The Stabilizing Touch: A Technical Guide to the Mechanism of Glycerol in Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science and biopharmaceutical development, maintaining the structural integrity and functional viability of proteins is paramount. Protein aggregation and denaturation are persistent challenges that can compromise therapeutic efficacy and lead to immunogenic responses. Glycerol (B35011), a simple polyol, has long been a trusted ally in the quest for protein stability. This in-depth technical guide elucidates the core mechanisms by which this compound exerts its stabilizing effects, providing a comprehensive resource for researchers, scientists, and drug development professionals. Through a detailed exploration of its impact on protein hydration, solubility, and thermal stability, this guide offers insights into harnessing the full potential of this compound in protein formulation and handling.

Core Mechanisms of this compound-Induced Protein Stabilization

This compound's ability to stabilize proteins stems from a combination of thermodynamic and kinetic effects that collectively favor the native, folded state of the protein. The primary mechanisms at play are preferential exclusion, modulation of the hydration shell, and direct interactions with the protein surface.

1. Preferential Exclusion and Hydration:

The most widely accepted mechanism for this compound-induced protein stabilization is the "preferential exclusion" or "preferential hydration" model.[1][2][3][4] In an aqueous solution containing this compound, the protein surface is preferentially hydrated, meaning that water molecules are more prevalent in the immediate vicinity of the protein than this compound molecules.[2][3] This phenomenon is thermodynamically unfavorable for the solvent, as it increases the chemical potential of this compound in the bulk solution.[5] To minimize this unfavorable interaction, the system seeks to reduce the surface area of the protein exposed to the solvent. This drives the protein to adopt its most compact, native conformation, thereby minimizing the protein-solvent interface.[4][6] The unfolding of a protein would lead to an increase in its surface area, which is energetically penalized in a this compound-containing solution.

2. Modulation of the Protein Hydration Shell:

This compound influences the properties of the water molecules that form the hydration shell around the protein. It is known to reorganize water molecules on the protein surface, favoring more compact protein structures.[6] At lower concentrations (below ~40% v/v), this compound is preferentially excluded from the hydration shell, which helps to preserve this critical layer of water molecules.[2] However, at higher concentrations (above ~50% v/v), this compound may start to partially penetrate the hydration shell, a phenomenon referred to as neutral solvation.[2][7] This transition can further enhance thermal stability and structural cooperativity.[7]

3. Interactions with Hydrophobic Surfaces and Prevention of Aggregation:

Protein aggregation is often driven by the exposure of hydrophobic residues to the aqueous environment upon partial or complete unfolding. This compound can directly interact with these exposed hydrophobic patches.[3][4] Due to its amphiphilic nature, with a hydrophobic backbone and polar hydroxyl groups, this compound can act as an interface between the nonpolar protein surface and the polar solvent.[6] This interaction stabilizes aggregation-prone intermediates and prevents them from forming larger, insoluble aggregates.[3][4] By inhibiting protein unfolding and stabilizing these vulnerable intermediates, this compound effectively curtails the aggregation process.[8]

Quantitative Data on this compound's Effect on Protein Stability

The stabilizing effect of this compound can be quantified by measuring changes in various biophysical parameters. The following tables summarize key quantitative data from the literature.

Table 1: Effect of this compound on the Thermal Stability (Tm) of Proteins

| Protein | This compound Concentration (% v/v) | ΔTm (°C) | Reference |

| Tropomyosin Fragment (ASTm1–142) | 7.5 | +4.8 | [9] |

| 15 | +9.7 | [9] | |

| Tropomyosin Fragment (Tm143–284) | 7.5 | +5.5 | [9] |

| 15 | +10.5 | [9] | |

| Myoglobin | 10 | +2.5 to +5 | [2] |

| 20 | +5 to +7.5 | [2] | |

| Chymotrypsinogen | 10-40 | Increase | [5] |

| Ribonuclease | 10-40 | Greater increase than Chymotrypsinogen | [5] |

Table 2: Effect of this compound on Protein Aggregation and Chemical Degradation

| Protein | This compound Concentration (% v/v) | Observation | Reference |

| Creatine Kinase | 0-30 | Concentration-dependent decrease in thermal inactivation and aggregation rate | [8] |

| GA-Z (pharmaceutical protein) | 90 | 64% of native protein remained after 41 days at 37°C (compared to 32% in 0% this compound) | [10] |

| ATXA | 10 | Aggregation observed | [11] |

| ATXA | 10 (with 100 or 200 mM KCl) | No aggregation observed | [11] |

Table 3: Effect of this compound on Protein Solubility

| Protein | This compound Concentration (wt %) | Observation | Reference |

| Lysozyme | 0-40 | Increased solubility (higher salt concentration needed for crystallization) | [12] |

| Various Amino Acids and Diglycine | Varied | Positive free energy of transfer for most nonpolar side chains and peptide groups | [13] |

Experimental Protocols for Studying Protein Stabilization by this compound

A variety of biophysical techniques can be employed to investigate the stabilizing effects of this compound on proteins. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the thermal stability of a protein by quantifying the heat absorbed during unfolding.

Objective: To determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH) of a protein in the presence and absence of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the purified protein (typically 0.1-2 mg/mL) in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer).

-

Prepare a series of identical protein samples containing varying concentrations of this compound (e.g., 0%, 10%, 20%, 30%, 40% v/v). Ensure the final protein and buffer concentrations are the same across all samples.

-

Prepare a corresponding set of reference solutions containing the same buffer and this compound concentrations but without the protein.

-

Thoroughly degas all solutions before loading into the calorimeter to prevent bubble formation.

-

-

Instrument Setup and Data Acquisition:

-

Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.

-

Set the scanning parameters. A typical scan rate for proteins is 60-90 °C/hour.

-

Define the temperature range for the scan, ensuring it spans from a temperature where the protein is fully folded to a temperature where it is fully unfolded (e.g., 20°C to 100°C).

-

Equilibrate the system at the starting temperature before initiating the scan.

-

Record the differential heat capacity as a function of temperature.

-

-

Data Analysis:

-

Subtract the baseline scan (buffer vs. buffer) from the sample scan to obtain the protein unfolding thermogram.

-

The peak of the thermogram corresponds to the melting temperature (Tm).

-

Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).

-

Compare the Tm and ΔH values for samples with and without this compound to quantify the stabilizing effect.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary and tertiary structure of a protein as a function of temperature or denaturant concentration.

Objective: To assess the effect of this compound on the structural integrity and thermal stability of a protein.

Methodology:

-

Sample Preparation:

-

Prepare protein samples (typically 0.1-0.2 mg/mL for far-UV CD) in a buffer that is transparent in the desired wavelength range (e.g., phosphate buffer). Avoid buffers with high absorbance below 200 nm.[14]

-

Prepare samples with and without this compound at the desired concentrations.

-

Filter all samples through a 0.22 µm filter to remove any particulate matter.[15]

-

-

Instrument Setup and Data Acquisition:

-

Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV CD).

-

Record a baseline spectrum of the buffer (with and without this compound) and subtract it from the protein spectra.

-

For secondary structure analysis, scan in the far-UV region (e.g., 190-260 nm).

-

For thermal denaturation studies, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/minute).

-

-

Data Analysis:

-

Convert the raw CD signal to molar ellipticity.

-

Analyze the far-UV spectra to estimate the secondary structure content.

-

Plot the molar ellipticity as a function of temperature to generate a thermal melting curve.

-

Fit the melting curve to a suitable model to determine the melting temperature (Tm).

-

Compare the Tm values and spectral features of the protein in the presence and absence of this compound.

-

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring protein aggregation.

Objective: To assess the effect of this compound on the aggregation state and polydispersity of a protein sample.

Methodology:

-

Sample Preparation:

-

Prepare protein samples (typically 0.5-1 mg/mL) in a suitable buffer.

-

Prepare samples with and without this compound.

-

Filter all samples through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and large aggregates.[16]

-

-

Instrument Setup and Data Acquisition:

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Set the data acquisition parameters, including the number of measurements and duration.

-

The instrument measures the fluctuations in scattered light intensity over time.

-

-

Data Analysis:

-

The instrument's software uses an autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) is determined via the Stokes-Einstein equation.

-